(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKDLZXVJRWXTO-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure includes an ethoxy group and a phenylpiperazine moiety, both of which contribute to its biological activity.
Overview
Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Studies
- In Vitro Studies : A study conducted on similar thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural similarities showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, which are critical in the apoptotic pathway .
Data Table: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |
| 4e | HepG2 | 5.36 | Apoptosis via caspase activation |
| (E)-5... | MCF-7/HepG2 | TBD | TBD |
Overview
Thiazole derivatives have also been studied for their antimicrobial properties against various pathogens.
Research Findings
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4b | K. pneumoniae | 62.5 |
| 4c | E. coli | <31.25 |
| (E)-5... | Various | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure:
- Ethoxy Group Positioning : Variations in the position of the ethoxy group have been shown to affect cytotoxicity dramatically, with ortho-substituted variants displaying enhanced activity compared to para-substituted ones .
- Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining the compound's bioactivity, as it facilitates interactions with biological targets .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, can exhibit significant anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their activity using animal models for epilepsy. The results demonstrated that certain derivatives showed promising anticonvulsant effects, particularly in maximal electroshock and pentylenetetrazole models .
Table 1: Anticonvulsant Activity Data
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| Compound A | 52.30 | ND | >500 | >9.56 |
| Valproic Acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.10 | >500 | >100 | >3.6 |
Note: ND = Not determined; MES = Maximal Electroshock Test; scPTZ = Subcutaneous Pentylenetetrazole Test
Antinociceptive Effects
The compound has also been studied for its antinociceptive (pain-relieving) properties. A recent investigation focused on synthesizing novel thiazole-piperazine compounds and assessing their analgesic effects. The study highlighted that these compounds could inhibit cyclooxygenase (COX) enzymes and modulate glutamatergic systems, which are crucial pathways in pain perception .
Anti-inflammatory Properties
Thiazole derivatives have been recognized for their anti-inflammatory potential. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways. Studies suggest that thiazoles can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in inflammatory conditions .
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Anticonvulsant | Promising |
| Antinociceptive | Significant |
| Anti-inflammatory | Supported by evidence |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the thiazole and piperazine moieties can significantly impact biological activity. For instance, variations in substituents on the piperazine ring have been correlated with enhanced anticonvulsant activity .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized a series of thiazole-piperazine derivatives, including the target compound, and evaluated their pharmacological profiles in vivo and in vitro. Results showed that specific modifications led to increased potency against seizures while maintaining a favorable safety profile .
Case Study 2: Pain Management
Another research effort focused on the analgesic properties of similar compounds, demonstrating significant pain relief in animal models through both central and peripheral mechanisms . The findings support further exploration into clinical applications for pain management therapies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Thiazol-4-ones
Key Observations :
- Substituent Position and Isomerism : The (E)-configuration of the benzylidene group in the target compound contrasts with the (Z)-isomers commonly reported in analogs (e.g., compounds 6b and 9b). Isomerism significantly impacts molecular planarity and intermolecular interactions, as seen in the crystal packing of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one, which forms hydrogen-bonded networks .
- Electron-Donating vs.
- Amino vs. Heterocyclic Substituents: The 4-phenylpiperazine group in the target compound provides a bulky, nitrogen-rich substituent compared to simpler amino groups (e.g., phenylamino in 6b) or aliphatic heterocycles (e.g., piperidin-1-yl in ). This may enhance solubility and receptor-binding interactions .
Key Observations :
- Antifungal Activity : Dichlorobenzylidene analogs (e.g., 9b) exhibit exceptional antifungal activity, likely due to enhanced lipophilicity from halogen substituents, facilitating membrane penetration .
- Enzyme Inhibition : Hydroxy-substituted benzylidene derivatives (e.g., compound 8) show potent tyrosinase inhibition, suggesting that polar substituents enhance interactions with enzyme active sites .
- Antimicrobial Potential: The target compound’s 4-phenylpiperazine group may improve pharmacokinetic properties compared to cyclopropylamino or piperidin-1-yl analogs, though experimental data are needed for validation .
Q & A
Q. Why might stability assays under varying pH yield inconsistent results?
- Methodological Answer :
- Degradation Pathways : The thiazolidinone ring hydrolyzes under acidic conditions (pH < 3), while the ethoxy group is stable in neutral/basic media. Monitor degradation via HPLC-MS at timed intervals .
- Buffer Selection : Use phosphate buffers (pH 7.4) for physiological relevance vs. citrate buffers for accelerated stability testing .
Advanced Mechanistic Inquiry
Q. How does stereochemistry (E/Z isomerism) influence bioactivity?
- Methodological Answer :
- Stereoselective Synthesis : Isolate E and Z isomers via chiral chromatography (e.g., Chiralpak AD-H column) .
- Activity Comparison : Test isomers in parallel assays. The E-configuration often enhances planarity, improving π-π interactions with hydrophobic enzyme pockets .
Q. What approaches differentiate target-specific vs. phenotypic mechanisms?
- Methodological Answer :
- CRISPR Screening : Knock out putative targets (e.g., kinases) in cell lines to assess resistance .
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify dysregulated pathways post-treatment (e.g., apoptosis, autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
